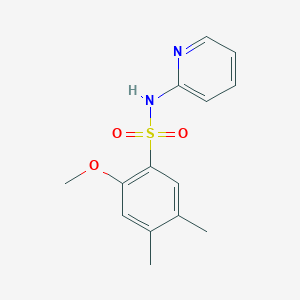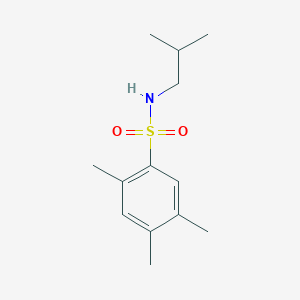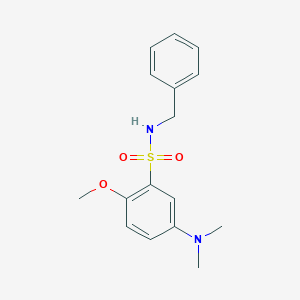
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as IPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPS is a sulfonamide derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has shown promising results as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has also been used as a building block for the synthesis of novel materials with potential applications in organic electronics.
Mechanism of Action
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide selectively inhibits carbonic anhydrase IX by binding to its active site and blocking its activity. Carbonic anhydrase IX is overexpressed in various types of cancer cells, and its inhibition can lead to the suppression of tumor growth. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has also been shown to inhibit the growth of other cancer cell lines, including breast cancer and prostate cancer.
Biochemical and Physiological Effects:
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been shown to have minimal toxicity and is well-tolerated in vivo. It has been shown to inhibit the growth of cancer cells without affecting normal cells. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high yield synthesis, minimal toxicity, and selective inhibition of carbonic anhydrase IX. However, N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy. Further studies are needed to optimize the formulation of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide for its use in vivo.
Future Directions
Include the optimization of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide formulation for its use in vivo, the development of novel N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide derivatives with improved solubility and efficacy, and the investigation of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide's potential applications in other fields, including material science and organic electronics.
In conclusion, N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has shown promising results as a selective inhibitor of carbonic anhydrase IX and has potential applications in cancer therapy. Further studies are needed to optimize the formulation of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide for its use in vivo and to develop novel N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide derivatives with improved solubility and efficacy.
Synthesis Methods
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been synthesized through various methods, including the reaction of 4-bromo-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Both these methods have resulted in the synthesis of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide with high yields.
properties
Product Name |
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide |
|---|---|
Molecular Formula |
C18H25NO3S |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-pentoxy-N-propan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-4-5-8-13-22-17-11-12-18(23(20,21)19-14(2)3)16-10-7-6-9-15(16)17/h6-7,9-12,14,19H,4-5,8,13H2,1-3H3 |
InChI Key |
WDLOUISMJZFMIE-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















